4,4-Difluorotetrahydro-2H-pyran-3-carboxylic acid

Description

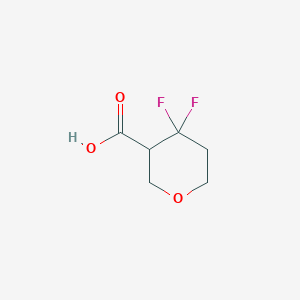

4,4-Difluorotetrahydro-2H-pyran-3-carboxylic acid is a fluorinated heterocyclic compound featuring a six-membered tetrahydropyran ring with two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position. The presence of fluorine atoms significantly influences its electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in medicinal chemistry and material science applications .

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorooxane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-6(8)1-2-11-3-4(6)5(9)10/h4H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNRUHXULBVZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502280-72-9 | |

| Record name | 4,4-difluorooxane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluorotetrahydro-2H-pyran-3-carboxylic acid typically involves the fluorination of tetrahydropyran derivatives. One common method is the direct fluorination of tetrahydropyran-3-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorotetrahydro-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4,4-Difluorotetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4-difluorotetrahydro-2H-pyran-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates by influencing molecular interactions with biological targets . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural homology with several tetrahydropyran and tetrahydrofuran derivatives. Key analogs and their similarities are summarized below:

| Compound Name | CAS No. | Similarity Score | Key Structural Features |

|---|---|---|---|

| Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | 5337-04-2 | 0.93 | Dihydro ring; dual carboxylic acid groups |

| Tetrahydropyran-4-yl-carboxylic acid | 5337-03-1 | 0.93 | Single carboxylic acid; no fluorine |

| Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | 0.89 | Five-membered tetrahydrofuran ring |

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 233276-38-5 | 0.89 | Methyl substituent at 4-position |

| Methyl tetrahydro-2H-pyran-3-carboxylate | 18729-20-9 | 0.88 | Esterified carboxylic acid; methyl group |

Key Observations :

- Ring Size and Stability : Compared to tetrahydrofuran-3-carboxylic acid (five-membered ring), the six-membered tetrahydropyran ring offers reduced ring strain and greater conformational flexibility .

- Functional Groups : Ester derivatives (e.g., CAS 18729-20-9) exhibit lower polarity than carboxylic acids, impacting solubility and reactivity .

Biological Activity

4,4-Difluorotetrahydro-2H-pyran-3-carboxylic acid (DFTHPCA) is a compound that has garnered attention in recent years due to its notable biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C6H8F2O3

- Molecular Weight : 166.12 g/mol

- CAS Number : 1502280-72-9

The biological activity of DFTHPCA is primarily attributed to its structural features, particularly the presence of fluorine atoms. These atoms can enhance the compound's metabolic stability and bioavailability by influencing molecular interactions with biological targets. The compound has been shown to interact with various enzymes and receptors, modulating their activity, which is crucial for its role in disease mechanisms and therapeutic applications.

Biological Activity Overview

DFTHPCA exhibits a range of biological activities:

- Enzyme Inhibition : Research indicates that DFTHPCA can inhibit specific kinases, such as LRRK2 (leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. Inhibiting LRRK2 activity may help mitigate neurodegenerative processes associated with this condition .

- Antimicrobial Properties : Preliminary studies suggest that DFTHPCA may possess antimicrobial activity, making it a candidate for further research in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, which could lead to applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities of DFTHPCA

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits LRRK2 kinase activity | |

| Antimicrobial | Exhibits potential antimicrobial properties | |

| Anti-inflammatory | Reduces inflammation in biological models |

Case Study: LRRK2 Inhibition

A study conducted by Guo et al. (2007) demonstrated that compounds inhibiting LRRK2 can significantly affect GTP hydrolysis rates, thereby influencing cellular signaling pathways involved in neurodegeneration. DFTHPCA was identified as a promising candidate for further investigation due to its selective inhibition profile against LRRK2 .

Case Study: Antimicrobial Activity

In vitro assays have shown that DFTHPCA exhibits antibacterial effects against several pathogenic strains. For example, a study published in Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus, suggesting potential for development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4,4-difluorotetrahydro-2H-pyran-3-carboxylic acid, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of fluorinated precursors. For example, trifluoroacetic acid (TFA) at ambient temperature promotes selective formation of dihydropyran derivatives, while p-toluenesulfonic acid (p-TsOH) in refluxing acetonitrile leads to divergent products (e.g., 4H-pyrans or trifluorobutadienes) due to differences in reaction pathways and intermediates . Fluorination efficiency depends on precursor reactivity, solvent polarity, and acid strength.

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- 19F and 1H NMR : To confirm fluorination patterns and stereochemistry.

- X-ray crystallography : For resolving spatial arrangement of the difluoro and carboxylic acid groups.

- HPLC : To assess purity (>95% threshold recommended for research-grade material, as per catalog standards like Kanto Reagents) .

- Melting point analysis : Critical for verifying crystallinity (e.g., analogs in show mp ranges of 287.5–293.5°C).

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective fluorination during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational methods like DFT calculations can model transition states and intermediates to predict fluorination outcomes. For instance, studies on trifluoromethyl-dihydropyrans demonstrate how acid choice (TFA vs. p-TsOH) alters reaction pathways by stabilizing carbocation intermediates or promoting ring-opening . Experimental validation via kinetic isotope effects or isotopic labeling may further elucidate mechanisms.

Q. What strategies resolve contradictions in reaction outcomes under varying conditions (e.g., solvent, acid catalyst)?

- Methodological Answer : Systematic optimization is key:

- Condition screening : Test solvents (polar vs. nonpolar) and acids (protic vs. Lewis) to identify product-determining factors.

- Mechanistic studies : Use computational tools (DFT) to compare energy barriers for competing pathways, as demonstrated in trifluoromethyl-dihydropyran reactions .

- In situ monitoring : Techniques like NMR or IR spectroscopy track intermediate formation, enabling real-time adjustments.

Q. How can this compound be incorporated into drug discovery pipelines?

- Methodological Answer :

- Bioisosteric replacement : The carboxylic acid group can mimic endogenous substrates (e.g., caffeic acid derivatives in ) for targeting enzymes like kinases or proteases.

- Structure-activity relationship (SAR) : Modify substituents (e.g., esterification, as in ) to enhance bioavailability or binding affinity.

- In vitro assays : Evaluate cytotoxicity and metabolic stability using cell-based models (e.g., hepatic microsomal assays).

Q. How do researchers evaluate the hydrolytic stability of ester derivatives of this compound?

- Methodological Answer :

- Kinetic studies : Monitor ester hydrolysis rates under physiological pH (e.g., pH 7.4 buffer) via LC-MS or UV-Vis spectroscopy.

- Comparative analysis : Test stability against analogs (e.g., tert-butyl esters in ) to identify hydrolysis-resistant protecting groups.

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.